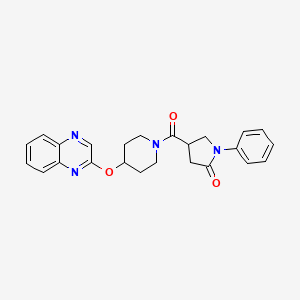
1-Phenyl-4-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A series of chalcone derivatives containing quinoxaline moieties were synthesized, and their antibacterial activities were evaluated .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
In 1884, Korner and Hinsberg first discovered the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds to give the product as quinoxaline .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . They can inhibit the growth of cancer cells and prevent them from multiplying, making them potential candidates for cancer treatment.
Anti-Microbial Activity
Quinoxaline derivatives have been found to possess substantial antimicrobial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.
Anti-Convulsant Activity
Quinoxaline derivatives have shown anti-convulsant activity . They can help control seizures, making them potential candidates for the treatment of epilepsy and other seizure disorders.
Anti-Tuberculosis Activity
Quinoxaline derivatives have demonstrated anti-tuberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis, making them potential candidates for the treatment of this disease.
Anti-Malarial Activity
Quinoxaline derivatives have shown anti-malarial activity . They can inhibit the growth of Plasmodium parasites, the organisms that cause malaria, making them potential candidates for the treatment of malaria.
Anti-Leishmanial Activity
Quinoxaline derivatives have demonstrated anti-leishmanial activity . They can inhibit the growth of Leishmania parasites, the organisms that cause leishmaniasis, making them potential candidates for the treatment of this disease.
Anti-HIV Activity
Quinoxaline derivatives have shown anti-HIV activity . They can inhibit the replication of the HIV virus, making them potential candidates for the treatment of HIV/AIDS.
Anti-Inflammatory Activity
Quinoxaline derivatives have demonstrated anti-inflammatory activity . They can reduce inflammation, making them potential candidates for the treatment of various inflammatory diseases.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-4-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-23-14-17(16-28(23)18-6-2-1-3-7-18)24(30)27-12-10-19(11-13-27)31-22-15-25-20-8-4-5-9-21(20)26-22/h1-9,15,17,19H,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPEGCHCMBWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623754.png)
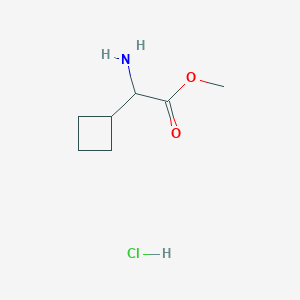
![2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B2623756.png)
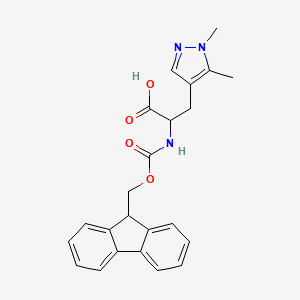

![1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2623763.png)
![(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B2623767.png)
![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2623768.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2623769.png)
![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2623771.png)
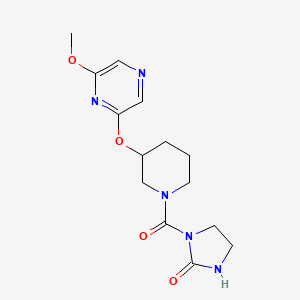
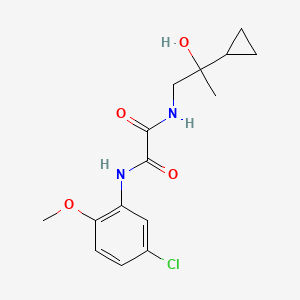
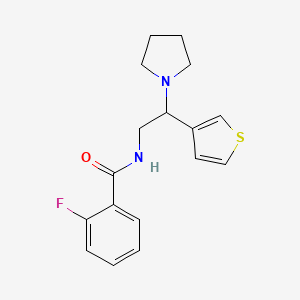
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)